Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis to prepare organic fluorine compounds .
Mode of Action
It’s known that similar compounds, such as ethyl trifluoroacetate, are used as intermediates in organic synthesis to prepare organic fluorine compounds . They are also used in the synthesis of various pharmaceutically active molecules and agricultural products .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various pharmaceutically active molecules and agricultural products .
Pharmacokinetics
Similar compounds are known to be sparingly soluble in water but miscible with chloroform and methanol .
Result of Action
Similar compounds are known to be used in the synthesis of various pharmaceutically active molecules and agricultural products .
Action Environment
Similar compounds are known to be sparingly soluble in water but miscible with chloroform and methanol , which suggests that the solvent environment could influence the compound’s action and stability.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylate group is esterified using ethanol and a catalyst such as sulfuric acid or a strong acidic cation exchange resin
Trifluoroacetate Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to more reduced forms.
Substitution: The trifluoroacetate and aminomethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce new functional groups into the molecule.
Comparison with Similar Compounds
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate can be compared with other similar compounds to highlight its uniqueness:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoroacetic Acid Derivatives: Similar to the trifluoroacetate moiety, these derivatives are known for their stability and reactivity.
The unique combination of the oxadiazole ring, aminomethyl group, and trifluoroacetate moiety in this compound makes it a valuable compound for various applications and distinguishes it from other related compounds.
Properties
CAS No. |
751479-66-0 |
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Molecular Formula |
C8H10F3N3O5 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
InChI Key |
DWNHEOATMIJKLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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